molecular formula C9H7NO3 B8777286 Methyl furo[3,2-c]pyridine-2-carboxylate

Methyl furo[3,2-c]pyridine-2-carboxylate

Cat. No.: B8777286
M. Wt: 177.16 g/mol
InChI Key: ZPPDWLLKOKDRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl furo[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3

InChI Key

ZPPDWLLKOKDRHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(COCl)2 (2.5 mL) was added dropwise to a stirred suspension of furo[3,2-c]pyridine-2-carboxylic acid (1.64 g, 10.1 mmol) in anhydrous CH2Cl2 (40 mL). After effervescence had ceased, the mixture was concentrated. Further CH2Cl2 (20 mL) was added, followed by NEt3 (4 mL) and MeOH (20 mL). After 1 h stirring, the mixture was diluted with EtOAc (50 mL) and washed with H2O, saturated aqueous NaHCO3 and brine. The CH2Cl2 solution was dried (MgSO4), filtered, and concentrated to afford furo[3,2-c]pyridine-2-carboxylic acid methyl ester: δH(CDCl3): 3.96 (s, 3H), 7.48 (d, 1H), 7.54 (s, 1H), 8.59 (d, 1H), 9.00 (s, 1H). A solution of this compound (1.10 g, 6.2 mmol) in MeOH was treated with TFA (0.5 mL). The flask was purged with argon, Bz2O2 (1.50 g, 6.2 mmol) added, and the mixture heated to reflux for 8 h. The mixture was cooled, adsorbed onto silica and purified via column chromatography to furnish 4-hydroxymethylfuro[3,2-c]pyridine-2-carboxylic acid methyl ester: m/z (ES+)=208.0 [M+H]+. A solution of this alcohol (0.50 g, 2.4 mmol), tBDMS-Cl (0.47 g, 3.1 mmol), NEt3 (0.5 mL, 3.6 mmol) and DMAP (catalytic) was stirred in THF overnight. The solution was diluted with EtOAc and washed with H2O and brine, before being dried and concentrated. Purification via chromatography afforded 4-(tert-butylmethylsilanyloxymethyl)furo[3,2-c]pyridine-2-carboxylic acid methyl ester: δH (CDCl3) 0.01 (s, 6H), 0.82 (s, 9H), 3.86 (s, 3H), 4.99 (s, 2H), 7.28 (d, 1H), 7.87 (s, 1H), 8.38 (d, 1H). To a solution of 4-(N-hydroxycarbamimidoylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (Preparation 9, 93 mg, 340 μmol) in THF was added NaH (60% dispersion in mineral oil, 14 mg, 350 μmol). After effervescence had ceased, 4-(tert-butylmethylsilanyloxymethyl)furo[3,2-c]pyridine-2-carboxylic acid methyl ester (100 mg, 311 μmol) was added. After 3 h at 20° C., the reaction was heated to reflux for 50 min. The mixture was cooled, diluted with EtOAc, washed with saturated aqueous NH4Cl, and brine, before being dried and concentrated. Purification via column chromatography afforded the title compound: m/z (ES+)=545.1 [M+H]+.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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